7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
Description
Properties
IUPAC Name |
7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-6-10-14-11(15-16(10)7-13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTGTUSZWCONIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC(=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Chloropyrimidinyl Hydrazines
A key precursor is 6-chloropyrimidin-4-yl hydrazine, obtained by chlorination and hydrazinolysis steps:
- Starting from pyrimidin-4-one derivatives, chlorination is achieved by refluxing with phosphorus oxychloride (POCl3) in the presence of triethylamine, yielding 4,6-dichloropyrimidines with yields of 75–90%.
- The dichloropyrimidines are reacted with 50% hydrazine in ethanol at 45 °C for 2 hours to selectively substitute one chlorine with hydrazine, affording 1-(6-chloropyrimidin-4-yl)hydrazines in 90–95% yield.
Formation of Pyrimidinyl Hydrazones
Oxidative Cyclization to Form the Triazolopyrimidine Core
- The critical step is oxidative cyclization of pyrimidinyl hydrazones using hypervalent iodine reagents such as iodobenzene diacetate (IBD) in dichloromethane.
- This reaction leads to the formation of the fusedtriazolo[1,5-c]pyrimidine ring system.
- The process proceeds under mild conditions and provides good yields of the triazolopyrimidine derivatives.
Dimroth Rearrangement
Alternative Synthetic Routes
- Another approach involves cyclocondensation reactions between ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenyl-1,3-butanedione derivatives in acetic acid under reflux, followed by chlorination of the resulting carboxylic acids to form acid chlorides, which can be further transformed into the target triazolopyrimidines.
- This route allows the synthesis of related triazolopyrimidine derivatives with variations at different ring positions.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of pyrimidinone | POCl3, reflux, triethylamine | 75–90 | Formation of 4,6-dichloropyrimidine |
| Hydrazinolysis | 50% hydrazine in ethanol, 45 °C, 2 h | 90–95 | Selective substitution at C4 position |
| Hydrazone formation | Aromatic aldehydes, ethanol, mild heating | High (varies) | Phenyl aldehyde for C2 phenyl group |
| Oxidative cyclization | Iodobenzene diacetate (IBD), CH2Cl2, RT | Moderate to high | Mild conditions, key ring closure |
| Dimroth rearrangement | Heating or acidic/basic treatment | Variable | Regioisomer adjustment |
Research Findings and Analysis
- The oxidative cyclization method using hypervalent iodine reagents is efficient and mild, allowing a broad substrate scope including electron-rich and electron-poor aryl substituents.
- The reaction tolerates heteroaromatic substituents such as 2-furanyl, indicating versatility in functional group compatibility.
- The synthetic strategy provides access to 7-chloro-2-phenyl-triazolo[1,5-c]pyrimidine and analogs in good overall yields, supporting further medicinal chemistry exploration.
- Palladium-catalyzed coupling reactions offer complementary routes for aryl substitution, expanding the scope of accessible derivatives.
- The Dimroth rearrangement is a useful step to achieve the desired regioisomeric structure when initial cyclization yields alternative isomers.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: N-oxides of the triazole ring.
Reduction Products: Dihydro derivatives of the triazolopyrimidine scaffold.
Scientific Research Applications
Medicinal Chemistry Applications
Adenosine A2A Receptor Antagonists
One of the prominent applications of 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine derivatives is their role as adenosine A2A receptor antagonists. Research indicates that modifications to this compound can lead to potent and selective antagonists with reduced hERG (human Ether-à-go-go-Related Gene) activity, which is crucial for minimizing cardiac side effects. For example, a study highlighted the synthesis of various analogs that demonstrated promising in vitro and in vivo profiles while maintaining acceptable levels of hERG channel inhibition .
Antiproliferative Activity
The compound has also been investigated for its antiproliferative activity against glioma cells and vascular smooth muscle cells (VSMCs). It is noted for its potential use as a coronary vasodilator in therapies influenced by immunomodulators. The ability of triazolo-pyrimidines to inhibit cell proliferation makes them candidates for further development in cancer therapies .
Agricultural Applications
Herbicide Development
This compound derivatives have been explored as herbicides. The compound's structure allows it to act as a selective pre- and post-emergence herbicide. Patents have been filed detailing the synthesis of various alkoxy-substituted derivatives that exhibit effective herbicidal properties against a range of weed species .
| Compound | Activity | Application |
|---|---|---|
| This compound | Herbicidal | Pre-emergence and post-emergence herbicide |
| Alkoxy derivatives | Selective herbicide | Various weed species |
Material Science Applications
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized as a scaffold for synthesizing novel materials with specific properties. Recent studies have focused on the development of new synthetic methods for creating triazolopyrimidine derivatives that could be applied in various fields such as organic electronics and photonic devices .
Case Studies
Case Study 1: Adenosine A2A Antagonist Development
In a study published in PubMed, researchers synthesized several analogs based on this compound. The results indicated that specific modifications led to compounds with significantly lower hERG activity while retaining their antagonistic properties at the A2A receptor. This work underscores the importance of structure-activity relationship (SAR) studies in drug development .
Case Study 2: Herbicidal Efficacy
A patent detailing the use of alkoxy-substituted triazolo-pyrimidines demonstrated their effectiveness against common agricultural weeds. Field trials showed that these compounds could significantly reduce weed populations without adversely affecting crop yields. This application highlights the potential for these compounds in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets CDK2/cyclin A2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells.
Pathways Involved: By inhibiting CDK2, the compound induces cell cycle arrest and promotes apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
5-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
- CAS : 76044-38-7 (same as the target compound but with chlorine at position 5).
- Key Difference: The chlorine substituent shifts from position 7 to position 3.
- Spectral Data : NMR and IR spectra differ significantly due to the positional isomerism, with distinct shifts in aromatic proton signals .
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- CAS : 28565-43-7 .
- Structural Variation : The triazolo ring is fused at the [1,5-a] position instead of [1,5-c], altering the spatial arrangement of substituents.
- Synthesis : Prepared via chlorination of intermediates with POCl₃, yielding 85% purity .
- Physicochemical Properties : Similar molecular weight (230.65 g/mol) but distinct melting points (146–148°C) compared to the target compound .
Halogen-Substituted Analogues
8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine
- CAS : 1254710-16-1 .
- Molecular Formula : C₁₁H₆BrClN₄.
- Impact of Bromine Addition: Introduces a heavier halogen, increasing molecular weight (309.55 g/mol) and polarizability.
7-(3-Chlorophenoxy)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Functionalized Derivatives
7-Amino-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
- CAS : 1354764-81-0 .
- Structural Modifications: An amino group at position 7 and a ketone at position 5 enhance hydrogen-bonding capacity. This derivative has shown improved receptor recognition in adenosine A2AAR models due to hydrophilic interactions .
7-Methyl-9-phenyl-9H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Table 1: Key Properties of Selected Triazolopyrimidines
Critical Analysis of Structural Impact on Activity
- Ring Fusion: [1,5-c] fusion (target) vs. [1,5-a] alters steric accessibility. For example, docking studies using PDB 4EIY show [1,5-a] derivatives fit better into adenosine receptor pockets due to conformational flexibility .
- Substituent Bulk: Bulky groups (e.g., 3-chlorophenoxy in ) reduce solubility but improve target specificity.
Biological Activity
7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound has the molecular formula . Its structure features a triazole ring fused to a pyrimidine core, which is known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
The compound demonstrates selective inhibition of cancer cell growth while exhibiting lower toxicity compared to traditional chemotherapeutic agents.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits significant activity against both Gram-positive and Gram-negative bacteria:
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
3. Adenosine Receptor Antagonism
In the context of neurological disorders, derivatives of this compound have been identified as potent adenosine A2A receptor antagonists. The structure-activity relationship (SAR) studies indicate that modifications can significantly reduce hERG channel activity while maintaining receptor antagonism:
| Compound | hERG Activity | Adenosine A2A Inhibition |
|---|---|---|
| Compound 21 | Low | High |
| Compound 24 | Acceptable | High |
This profile makes these derivatives promising candidates for treating conditions like Parkinson's disease without the associated cardiac risks typically linked with hERG inhibition .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes: The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: As an adenosine receptor antagonist, it can modulate neurotransmitter release and neuronal excitability.
- Antimicrobial Action: The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of this compound in various biological assays:
- A study on the anticancer effects revealed that treatment with this compound led to significant apoptosis in MCF-7 cells after 48 hours of exposure.
- Research focusing on its antimicrobial properties indicated a notable reduction in bacterial load in vitro against S. aureus when treated with this compound at sub-lethal concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
